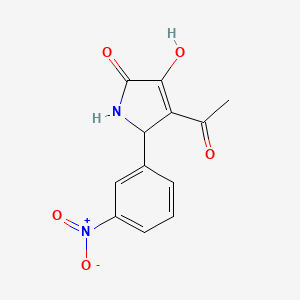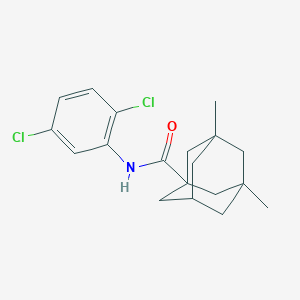![molecular formula C18H21BrO4 B5065066 1-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5065066.png)
1-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene, also known as BAY 41-2272, is a chemical compound that belongs to the class of benzene derivatives. It is a potent activator of soluble guanylyl cyclase (sGC) and has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
1-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 41-2272 acts as a potent activator of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP is a second messenger molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and cell proliferation. This compound 41-2272 binds to the heme moiety of sGC and enhances its sensitivity to nitric oxide (NO), which leads to increased production of cGMP and subsequent relaxation of smooth muscle cells.
Biochemical and Physiological Effects
This compound 41-2272 has been shown to have various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation. It has also been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 41-2272 has several advantages for lab experiments, including its potent and selective activation of sGC, which allows for the study of the cGMP signaling pathway. However, its limited solubility in water and low bioavailability in vivo can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 1-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 41-2272. One potential direction is the development of more potent and selective sGC activators for the treatment of diseases characterized by vasoconstriction and smooth muscle cell proliferation. Another direction is the study of the potential therapeutic applications of this compound 41-2272 in other diseases, such as neurodegenerative diseases and inflammatory bowel disease. Additionally, the development of more efficient synthesis methods and formulations of this compound 41-2272 could enhance its potential as a therapeutic agent.
Méthodes De Synthèse
1-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 41-2272 can be synthesized using a multi-step process. The first step involves the reaction of 2-bromoanisole with sodium hydride to form 2-bromoanisole sodium salt. This is followed by the reaction of the sodium salt with ethylene oxide to form 2-(2-bromophenoxy)ethanol. The final step involves the reaction of 2-(2-bromophenoxy)ethanol with 2-(2-chloroethoxy)ethanol in the presence of potassium carbonate to form this compound 41-2272.
Applications De Recherche Scientifique
1-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, cardiovascular diseases, and cancer. It acts as a potent activator of sGC, which leads to the production of cyclic guanosine monophosphate (cGMP) and subsequent relaxation of smooth muscle cells. This mechanism of action makes it a potential candidate for the treatment of diseases characterized by vasoconstriction and smooth muscle cell proliferation.
Propriétés
IUPAC Name |
1-[2-[2-(2-bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO4/c1-14-7-8-17(18(13-14)20-2)23-12-10-21-9-11-22-16-6-4-3-5-15(16)19/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIRNESTQRYEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC=C2Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(diphenylmethyl)-1-piperazinyl]-1-[4-(4-morpholinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5065000.png)
![diethyl [3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]malonate](/img/structure/B5065013.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B5065020.png)
![N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B5065027.png)
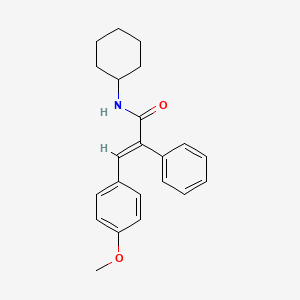
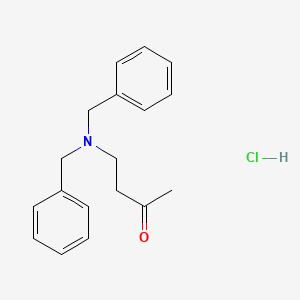
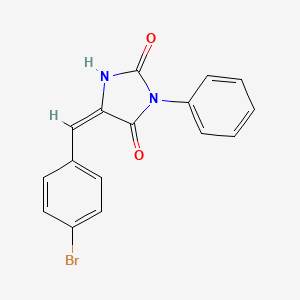

![N-{[2-(4-biphenylylcarbonyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5065078.png)
![ethyl 2-[(cyclohexylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5065088.png)
